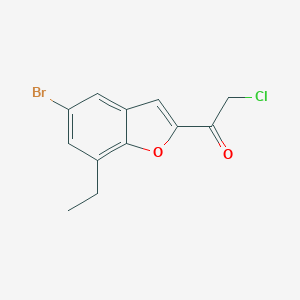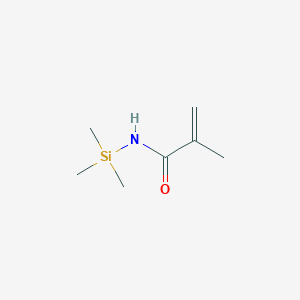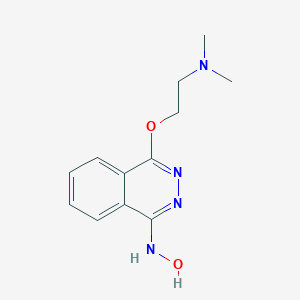
2-Bromobencil alcohol
Descripción general
Descripción
It is a white to beige crystalline powder or needles with a melting point of 78-80°C and a boiling point of approximately 220.79°C . This compound is a derivative of benzyl alcohol, where a bromine atom is substituted at the ortho position of the benzene ring.
Aplicaciones Científicas De Investigación
2-Bromobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, 2-bromobenzyl alcohol is used as a reagent in the synthesis of biologically active molecules .
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial properties .
Industry: In the industrial sector, 2-bromobenzyl alcohol is used in the production of polymers and resins .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromobenzyl alcohol is Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It is known to interact with its target, alcohol dehydrogenase 1c, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with alcohol dehydrogenase 1c, it may influence pathways related to alcohol metabolism
Result of Action
Given its potential interaction with Alcohol dehydrogenase 1C, it may influence the metabolism of alcohols in the body . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-bromobenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, yielding 2-bromobenzyl alcohol as the primary product .
Another method involves the reaction of 2-bromobenzyl chloride with sodium hydroxide in an aqueous medium. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-bromobenzyl alcohol .
Industrial Production Methods: In industrial settings, 2-bromobenzyl alcohol is often produced through the bromination of benzyl alcohol using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted under reflux conditions for several hours to ensure complete bromination .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, 2-bromobenzyl alcohol can be converted to 2-bromobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction of 2-bromobenzyl alcohol can yield 2-bromotoluene. This reaction typically involves the use of reducing agents like lithium aluminum hydride .
Substitution: 2-Bromobenzyl alcohol can undergo nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form 2-bromobenzyl ether .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide
Major Products:
Oxidation: 2-Bromobenzaldehyde
Reduction: 2-Bromotoluene
Substitution: 2-Bromobenzyl ether
Comparación Con Compuestos Similares
2-Bromobenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, 2-chlorobenzyl alcohol, and 2-iodobenzyl alcohol.
Benzyl Alcohol:
Structure: Lacks the bromine substituent.
Properties: Lower boiling point and different reactivity profile.
2-Chlorobenzyl Alcohol:
Structure: Contains a chlorine atom instead of bromine.
Properties: Similar reactivity but different physical properties due to the presence of chlorine.
2-Iodobenzyl Alcohol:
Structure: Contains an iodine atom instead of bromine.
Properties: Higher molecular weight and different reactivity due to the presence of iodine.
Uniqueness: 2-Bromobenzyl alcohol is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its analogs .
Propiedades
IUPAC Name |
(2-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWGHQGLUMEZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172411 | |
| Record name | 2-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals; [Sigma-Aldrich MSDS] | |
| Record name | 2-Bromobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18982-54-2 | |
| Record name | 2-Bromobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18982-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018982542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH9B68J1KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 2-Bromobenzyl alcohol in organic synthesis?
A1: 2-Bromobenzyl alcohol serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds. For example, it acts as a key starting material in the synthesis of dihydroisobenzofurans via a palladium-catalyzed sequential alkynylation/annulation reaction. [] It also plays a crucial role in creating isochroman and tetrahydroisoquinoline derivatives through radical cyclization reactions, utilizing modified Baylis-Hillman adducts. [] Additionally, researchers employ 2-Bromobenzyl alcohol in synthesizing imidazo-, oxa-, and thiazepine ring systems, exploiting its reactivity in ring-opening reactions with N-activated aziridines followed by copper-catalyzed C-N/C-C bond formation. []
Q2: Are there any eco-friendly approaches to synthesize 2-Bromobenzyl alcohol?
A2: Yes, researchers have explored biotransformation methods for a greener synthesis of 2-Bromobenzyl alcohol. [] This approach utilizes whole cells of Baker's Yeast, both in their free and immobilized forms, within a mixture of glycerol and water as the reaction medium. This method offers a more environmentally friendly alternative to traditional synthetic routes.
Q3: What is known about the reactivity of 2-Bromobenzyl alcohol in transannular reactions?
A3: Studies focusing on transannular reactions in medium-ring carbocycles reveal that 2-Bromobenzyl alcohol participates effectively in the formation of keto-ethers. [, ] This reaction proceeds through a transannular 1,5-hydride shift mechanism in the presence of hydrochloric acid (HCl). While reactions with simpler alcohols like methanol or ethanol result in lower yields, using 2-Bromobenzyl alcohol leads to a good yield of the desired keto-ether product. This highlights its utility in leveraging transannular reactions for synthesizing complex molecules.
Q4: Has 2-Bromobenzyl alcohol been used in the synthesis of biologically relevant molecules?
A4: Yes, the synthetic applications of 2-Bromobenzyl alcohol extend to the preparation of biologically significant molecules. For instance, it plays a crucial role in the synthesis of tetrahydroisoquinolines, a class of compounds known for their diverse biological activities, including antitumor, antibacterial, antiplasmodial, and β-adrenergic receptor antagonism. [] This highlights its potential in medicinal chemistry and drug discovery.
Q5: Are there any studies on the physical properties and characterization of 2-Bromobenzyl alcohol?
A5: Researchers have investigated the growth and characterization of 2-Bromobenzyl alcohol single crystals using the vertical Bridgman technique. [] This technique allows for the controlled growth of high-quality single crystals, essential for studying the compound's intrinsic properties. While specific spectroscopic data haven't been detailed in the provided abstracts, such studies contribute to understanding the solid-state properties and potential applications of this compound.
Q6: Is there research exploring the use of 2-Bromobenzyl alcohol in copper-catalyzed reactions?
A6: Yes, 2-Bromobenzyl alcohol serves as a key component in copper-catalyzed reactions. Research indicates its use in synthesizing 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones. [] While the provided abstract doesn't delve into the specifics of the reaction mechanism or conditions, it underscores the versatility of 2-Bromobenzyl alcohol as a building block in diverse chemical transformations.
Q7: Has 2-Bromobenzyl alcohol been utilized in the preparation of any specific pharmaceutical compounds?
A7: While the provided research excerpts do not directly mention the use of 2-Bromobenzyl alcohol in synthesizing specific pharmaceutical compounds, its application in creating tetrahydroisoquinoline derivatives holds promise for medicinal chemistry. [] Tetrahydroisoquinolines represent an important class of natural and synthetic compounds with various biological activities, suggesting the potential of 2-Bromobenzyl alcohol as a building block for developing novel pharmaceuticals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)





